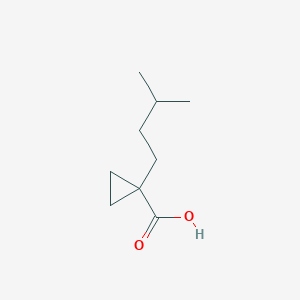
3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrothiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and sulfone groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced by nitration followed by reduction or by direct amination of the pyrazole ring.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is formed by the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.
Fusion of the Rings: The pyrazole and tetrahydrothiophene rings are fused together through a series of condensation reactions.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, carboxylic acids.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidation to sulfonic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of N-substituted derivatives.
Condensation: Formation of fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the sulfone group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as inhibition of enzyme activity or alteration of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but lacks the ethyl group.
3-(5-Amino-3-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but has a methyl group instead of an ethyl group.
3-(5-Amino-3-phenyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but has a phenyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide imparts unique steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects.
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-5-ethylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O2S/c1-2-7-5-9(10)12(11-7)8-3-4-15(13,14)6-8/h5,8H,2-4,6,10H2,1H3 |
Clave InChI |
ZGCPMGSWGSMRIG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1)N)C2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)








